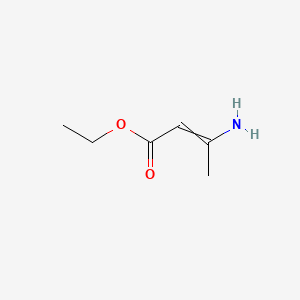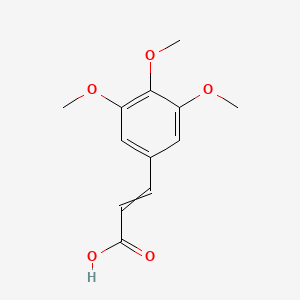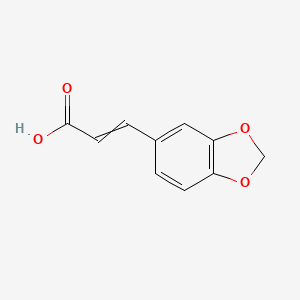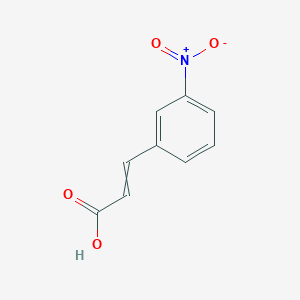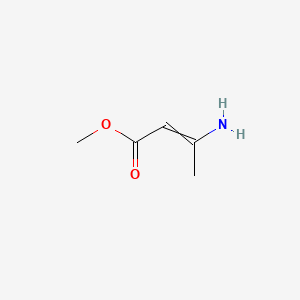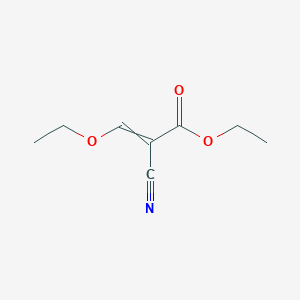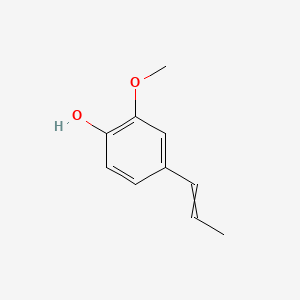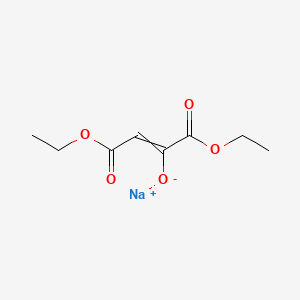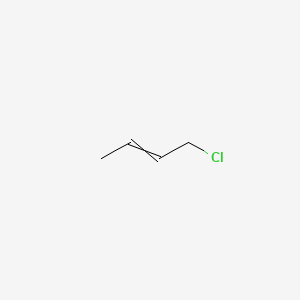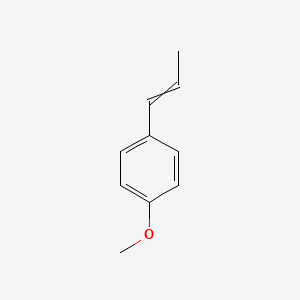
Methoxy-4-propenylbenzene
Overview
Description
Methoxy-4-propenylbenzene is a natural product found in Erucaria microcarpa, Anemopsis californica, and other organisms with data available.
Scientific Research Applications
Assay and Decomposition in Biological Material
A study conducted by Chernova et al. (2022) investigated the assay and decomposition dynamics of Methoxy-4-propenylbenzene in biological material. They employed methods like extraction, chromatography, and spectrophotometry for analysis. The research validated the assay method for Methoxy-4-propenylbenzene in biomaterial, specifically liver tissue, examining its stability under different temperatures. The findings revealed that the decomposition rate of the compound increases with temperature, with specific stability periods noted at various temperature ranges (Chernova, Shormanov, Elizarova, & Tsatsua, 2022).
Pyrolysis of Methoxy Substituted Compounds
Kim, Bai, and Brown (2014) explored the pyrolysis mechanisms of Methoxy-4-propenylbenzene, providing insights into lignin pyrolysis. The study highlighted that the methoxy group substitution on the aromatic ring increases reactivity towards homolysis and influences the formation of various radical species. This leads to complex reaction pathways and products, a significant finding for understanding lignin pyrolysis processes (Kim, Bai, & Brown, 2014).
Biological Activities of Chalcone Derivatives
Jung et al. (2017) described the synthesis and biological activities of 4-hydroxy-3-methoxy-2-propene derivatives. The study found that these compounds exhibit significant free radical scavenging activity, anti-inflammatory effects, and anti-neurotoxicity, underlining their potential in medical and pharmacological applications (Jung, Lee, Min, Jung, & Oh, 2017).
Electron Grafting and Methoxy Group Interaction
Rappich et al. (2006) investigated the electrochemical grafting of phenyl layers, including 4-methoxybenzene, on silicon surfaces. This research provided valuable insights into the interaction of the methoxy group in grafting processes, influencing surface recombination and reactions, crucial for semiconductor and surface chemistry applications (Rappich, Merson, Roodenko, Dittrich, Gensch, Hinrichs, & Shapira, 2006).
Methoxy Group as Proton Acceptor in Hydrogen Bonds
Palusiak and Grabowski (2002) focused on the role of the methoxy group as a proton acceptor in hydrogen bonds. Their study, using DFT calculations, revealed that the oxygen atom in the methoxy group can accept protons in various types of hydrogen bonds, contributing to our understanding of molecular interactions involving methoxy groups (Palusiak & Grabowski, 2002).
properties
IUPAC Name |
1-methoxy-4-prop-1-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-72-0 | |
| Details | Compound: Benzene, 1-methoxy-4-(1-propen-1-yl)-, homopolymer | |
| Record name | Benzene, 1-methoxy-4-(1-propen-1-yl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4020086 | |
| Record name | Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy-4-propenylbenzene | |
CAS RN |
104-46-1 | |
| Record name | Anethole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

